Tretinoin

Catalog No.
S548589
CAS No.
302-79-4
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tretinoin

CAS Number

302-79-4

Product Name

Tretinoin

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N

SMILES

O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)CCCC1(C)C

Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
less than 1 mg/mL at 72 °F (NTP, 1992)
Practically insoluble in water
Soluble in DMSO; slightly soluble in polyethylene glycol 400, octanol, ethanol; practically insoluble in mineral oil, glycerin
... Soluble in ether; slightly soluble in ... chloroform.

Synonyms

Acid, all-trans-Retinoic, Acid, beta-all-trans-Retinoic, Acid, Retinoic, Acid, trans-Retinoic, Acid, Vitamin A, all trans Retinoic Acid, all-trans-Retinoic Acid, beta all trans Retinoic Acid, beta-all-trans-Retinoic Acid, Potassium Salt, Tretinoin, Retin A, Retin-A, Retinoic Acid, Salt, Tretinoin Potassium, Salt, Tretinoin Sodium, Salt, Tretinoin Zinc, Sodium Salt, Tretinoin, trans Retinoic Acid, trans-Retinoic Acid, Tretinoin, Tretinoin Potassium Salt, Tretinoin Sodium Salt, Tretinoin Zinc Salt, Vesanoid, Vitamin A Acid, Zinc Salt, Tretinoin

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Description

The exact mass of the compound Tretinoin is 300.20893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 77° f (ntp, 1992)less than 1 mg/ml at 72° f (ntp, 1992)<0.1 g/100 mlin water, 2.48x10-2 mg/l at 25 °c (est)practically insoluble in watersoluble in dmso; slightly soluble in polyethylene glycol 400, octanol, ethanol; practically insoluble in mineral oil, glycerin... soluble in ether; slightly soluble in ... chloroform.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759631. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin A. It belongs to the ontological category of retinoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Increasing cell turnover, which helps to clear clogged pores.
  • Reducing inflammation.
  • Modulating keratinocyte differentiation, preventing the formation of microcomedones (early-stage comedones).

Several studies have compared tretinoin to other acne medications, demonstrating its efficacy. For instance, a review of randomized controlled trials found tretinoin to be as effective as benzoyl peroxide in treating mild to moderate acne [].

Tretinoin in Photoaging Treatment

Photoaging, the premature aging of skin caused by sun exposure, is another area where tretinoin demonstrates significant benefits in scientific research. Studies have shown that tretinoin can improve the visible signs of photoaging, including:

  • Fine wrinkles [, ]
  • Mottled hyperpigmentation (uneven skin tone) []
  • Roughness []

Tretinoin's mechanism in photoaging involves stimulating collagen production, increasing epidermal thickness, and reducing the breakdown of collagen by enzymes [, ]. Research suggests that tretinoin's effectiveness is dose-dependent, with higher concentrations showing greater improvement but also a higher risk of side effects [].

Ongoing Research on Tretinoin

Tretinoin's potential applications continue to be explored in scientific research. Here are some ongoing areas of investigation:

  • Combination therapy: Researchers are studying the effectiveness of combining tretinoin with other medications for various skin conditions [].
  • Preventative benefits: Studies are investigating whether tretinoin can help prevent skin cancer [].

Tretinoin, also known as all-trans retinoic acid, is a derivative of vitamin A and is primarily used as a medication for treating acne and acute promyelocytic leukemia. It functions by promoting cell turnover and influencing gene expression related to cell differentiation and proliferation. Tretinoin is available in various formulations, including topical creams, gels, and oral capsules, and has been a staple in dermatological treatments since its FDA approval in 1971 .

In acne treatment, tretinoin acts by increasing cell turnover within the follicles, preventing clogged pores and promoting the release of comedones (blackheads and whiteheads) []. It also exhibits anti-inflammatory properties [].

For acute promyelocytic leukemia, tretinoin binds to retinoic acid receptors in leukemia cells, triggering differentiation (maturation) and ultimately leading to cell death [].

Tretinoin exerts its biological effects through binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding initiates a cascade of gene expression changes that promote keratinocyte differentiation and reduce inflammation associated with acne. In the context of acute promyelocytic leukemia, tretinoin targets the RARA:PML fusion oncogene, facilitating its degradation and promoting the maturation of leukemic cells . The compound also enhances collagen production in skin tissues by inducing transforming growth factor beta expression .

Tretinoin can be synthesized through several methods. The most common industrial synthesis involves the oxidation of retinol or retinyl esters. In biological systems, it is produced from beta-carotene via enzymatic cleavage by beta-carotene 15-15'-monooxygenase, followed by oxidation through retinal dehydrogenases (RDH) and aldehyde dehydrogenases (ALDH) to yield all-trans retinoic acid . Synthetic routes may also involve multi-step organic reactions tailored to achieve high purity and yield.

Tretinoin has diverse applications:

  • Dermatology: Used topically for the treatment of acne vulgaris, sun damage, fine wrinkles, and hyperpigmentation.
  • Oncology: Administered orally for treating acute promyelocytic leukemia, particularly in patients resistant to conventional chemotherapy.
  • Cosmetic Use: Incorporated into anti-aging products due to its ability to enhance skin texture and reduce signs of aging .

Tretinoin exhibits several interactions that can influence its efficacy and safety:

  • Combining tretinoin with aminolevulinic acid can increase the risk of adverse effects.
  • The compound's pharmacokinetics can be affected by other medications that induce or inhibit cytochrome P450 enzymes.
  • Topical formulations may interact with other skin treatments, necessitating careful management to avoid irritation or reduced effectiveness .

Several compounds share similarities with tretinoin but differ in their chemical structure or application:

Compound NameSimilarityUnique Features
IsotretinoinRetinoid derivativePrimarily used for severe acne; oral formulation
AdapaleneRetinoid derivativeLess irritating; used mainly for acne treatment
BexaroteneRetinoid derivativePrimarily used in oncology for cutaneous T-cell lymphoma
TazaroteneRetinoid derivativeUsed for psoriasis; has a different receptor affinity
AlitretinoinRetinoid derivativeUsed for chronic hand eczema; unique mechanism of action

Tretinoin's uniqueness lies in its specific mechanism targeting both skin conditions and certain types of cancer through distinct pathways involving retinoic acid receptors . Its established role in dermatology as well as oncology sets it apart from other retinoids that may focus on narrower applications.

Tretinoin, also known as all-trans-retinoic acid, is synthesized endogenously through sophisticated enzymatic pathways that ensure precise regulation of this potent signaling molecule. The endogenous production of tretinoin occurs through a well-orchestrated series of oxidative reactions that convert dietary vitamin A precursors into the biologically active form [1] [2].

The currently accepted model for tretinoin biosynthesis involves two sequential oxidative steps that maintain tight control over retinoic acid levels in tissues. The first step involves the reversible oxidation of retinol to retinaldehyde, while the second step comprises the irreversible oxidation of retinaldehyde to retinoic acid [2] [3]. This two-step process ensures that tretinoin production can be rapidly adjusted in response to cellular needs and prevents excessive accumulation of this potent transcriptional regulator.
The regulation of endogenous tretinoin production is achieved through multiple mechanisms including substrate availability, enzyme expression patterns, and feedback inhibition. The expression of key biosynthetic enzymes is tightly regulated at the transcriptional level, with many enzymes being induced by retinoic acid itself, creating sophisticated feedback loops that maintain retinoid homeostasis [4] [5]. Additionally, the compartmentalization of enzymes within different cellular structures ensures spatial control over tretinoin synthesis.

Enzymatic Conversion from Retinol to Tretinoin

The enzymatic conversion of retinol to tretinoin represents the primary pathway for endogenous tretinoin production and involves multiple enzyme families working in concert. The first enzymatic step, the oxidation of retinol to retinaldehyde, is catalyzed by several classes of enzymes, with retinol dehydrogenase 10 (RDH10) playing a particularly critical role during embryonic development [6] [7].

RDH10 has emerged as the most physiologically important enzyme for the initial oxidation step, as demonstrated by genetic studies showing that RDH10 deficiency results in severe developmental malformations due to insufficient retinoic acid synthesis [7]. This membrane-associated enzyme utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor and shows specificity for all-trans-retinol [8]. The enzyme is highly conserved across mammalian species, with 99-100% amino acid sequence identity between bovine, mouse, and human RDH10 [8].

The regulation of retinol oxidation involves a sophisticated interaction between RDH10 and dehydrogenase/reductase 3 (DHRS3), which functions as a retinaldehyde reductase. These two enzymes form a functionally coupled system where DHRS3 requires the presence of RDH10 to display its full catalytic activity [6] [9]. This reciprocal activation mechanism provides a highly sensitive control system for regulating the rate of tretinoin biosynthesis by modulating the retinol/retinaldehyde ratio [6].

Additional enzymes contributing to retinol oxidation include members of the alcohol dehydrogenase family, particularly ADH1, ADH3, and ADH4. These cytosolic enzymes provide tissue-specific control over retinol metabolism, with ADH3 being ubiquitously expressed at low activity levels, while ADH1 and ADH4 show tissue-specific expression patterns with higher catalytic activities [10]. The redundancy in retinol-oxidizing enzymes ensures that tretinoin synthesis can be maintained even when individual enzyme activities are compromised.

The second enzymatic step, the irreversible oxidation of retinaldehyde to retinoic acid, is catalyzed by three members of the aldehyde dehydrogenase 1A (ALDH1A) family: ALDH1A1, ALDH1A2, and ALDH1A3 [2] [11]. These enzymes show distinct tissue distribution patterns and developmental expression profiles, providing spatial and temporal control over tretinoin production.

ALDH1A2 serves as the primary enzyme responsible for tretinoin biosynthesis during embryogenesis, with its deficiency resulting in early embryonic lethality due to defects in heart morphogenesis. ALDH1A1 is not essential for embryogenesis but plays important roles in adult tretinoin metabolism, particularly in the liver where it contributes to retinoid homeostasis. ALDH1A3 has a more specialized role, being essential for nasal development and playing important functions in adult tissue protection against carcinogenesis.

The kinetic properties of these enzymes have been extensively characterized, revealing high catalytic efficiency for retinaldehyde oxidation with apparent Km values in the micromolar range [2]. The enzymes share similar structural topologies but exhibit decreasing volumes in their substrate-binding pockets, which may contribute to their distinct substrate specificities [12].

β-Carotene Cleavage and Oxidation Pathways

The β-carotene cleavage pathway represents a crucial alternative route for tretinoin synthesis, particularly important in tissues with high carotenoid availability. This pathway involves the enzymatic cleavage of β-carotene by specific carotenoid cleavage dioxygenases, which generate retinaldehyde precursors that can be subsequently converted to tretinoin [13] [14].

The primary enzyme responsible for β-carotene cleavage is β-carotene 15,15′-monooxygenase 1 (BCMO1), which catalyzes the symmetric cleavage of β-carotene at the central 15,15′ double bond to produce two molecules of retinaldehyde [13]. This enzyme is a non-heme iron-containing dioxygenase that requires molecular oxygen and iron cofactors for catalytic activity [15]. BCMO1 is expressed in many tissues including the intestine, liver, kidney, testis, and skin, allowing for local tretinoin synthesis from dietary carotenoids [16].

The regulation of BCMO1 activity is achieved through multiple mechanisms including transcriptional control and post-translational modifications. The enzyme is subject to negative feedback regulation by retinoic acid through the intestinal-specific homeobox transcription factor (ISX), which is induced by tretinoin and subsequently downregulates BCMO1 expression [17]. This feedback mechanism prevents excessive retinoid production when tissue levels are sufficient.

In addition to symmetric cleavage, β-carotene can undergo eccentric cleavage by β-carotene 9′,10′-dioxygenase 2 (BCMO2), which cleaves at the 9′,10′ double bond to generate apocarotenoids [18]. While this pathway does not directly produce retinaldehyde, the apocarotenoid products can be further metabolized through chain-shortening reactions to eventually yield retinaldehyde [19]. The biological significance of this pathway remains under investigation, but it may provide additional flexibility in carotenoid metabolism.

The oxidative degradation of β-carotene can also occur through non-enzymatic mechanisms involving reactive oxygen species. These processes generate various oxidation products including epoxides, apocarotenoids, and carbonyl compounds [8] [17]. While these non-enzymatic pathways do not contribute significantly to tretinoin synthesis under normal physiological conditions, they may become relevant under conditions of oxidative stress.

Tissue-Specific Biosynthetic Capabilities

The biosynthetic capabilities for tretinoin production show remarkable tissue-specific variations that reflect the diverse physiological roles of retinoic acid signaling. Different tissues express distinct combinations of biosynthetic enzymes, creating specialized metabolic environments that can respond to local tretinoin requirements [10] [16].
The liver represents the major site of retinoid metabolism and storage, expressing high levels of multiple biosynthetic enzymes including ALDH1A1, ADH1, ADH3, RDH11, and BCMO1 [16]. The hepatic stellate cells serve as the primary storage site for retinyl esters, which can be mobilized and converted to tretinoin when needed [20]. The liver also expresses significant levels of retinol-binding protein 4 (RBP4), which facilitates the transport of retinol to peripheral tissues [16].

The intestine serves as the primary site for dietary vitamin A absorption and initial processing, expressing high levels of BCMO1 and BCMO2 for carotenoid cleavage [16]. The intestinal epithelium expresses cellular retinol-binding protein 2 (CRBP2), which facilitates retinol metabolism within enterocytes [14]. The intestinal capacity for tretinoin synthesis is regulated by the ISX feedback mechanism, which prevents excessive retinoid production from dietary carotenoids [17].

Embryonic tissues demonstrate particularly robust biosynthetic capabilities, expressing high levels of RDH10, DHRS3, ALDH1A2, and ALDH1A3 [7] [10]. The spatial and temporal expression patterns of these enzymes during embryogenesis create precise gradients of tretinoin that are essential for proper pattern formation and organ development [7]. The embryonic expression of these enzymes is tightly regulated by developmental signaling pathways and retinoic acid itself.

The testis exhibits specialized retinoid metabolism capabilities, expressing high levels of ALDH1A1, ADH1, ADH4, RDH11, and BCMO1 [21] [10]. The testicular expression of these enzymes is particularly important for spermatogenesis, with specific expression patterns in pachytene spermatocytes that may serve as a source of retinoic acid for spermatogonial differentiation [21]. The testicular retinoid metabolism is regulated by hormonal factors and shows distinct developmental patterns.

The skin demonstrates moderate biosynthetic capabilities with expression of BCMO1 and various retinoid-metabolizing enzymes [22]. The cutaneous retinoid metabolism is important for maintaining epidermal homeostasis and responding to environmental stresses. The skin's biosynthetic capacity can be modulated by various factors including ultraviolet radiation and inflammatory mediators.

The kidney shows moderate biosynthetic capabilities with expression of ALDH1A1, ADH3, and RDH11 [10]. The renal retinoid metabolism may be important for maintaining vitamin A homeostasis and supporting renal function. The kidney also plays a role in the excretion of retinoid metabolites.

The retina and retinal pigment epithelium exhibit specialized biosynthetic capabilities focused on the visual cycle, with high expression of RDH12 and 11-cis-retinol dehydrogenase [21]. These enzymes are specifically adapted for the unique requirements of visual pigment regeneration and are distinct from the enzymes involved in tretinoin synthesis for transcriptional regulation.

The brain demonstrates moderate biosynthetic capabilities with expression of ALDH1A1, ADH3, and BCMO1 [10]. The neural retinoid metabolism is important for brain development and may play roles in adult neural plasticity and cognitive function. The brain's retinoid metabolism shows regional variations that correspond to different functional areas.

The lung exhibits moderate biosynthetic capabilities with expression of BCMO1 and various retinoid oxidoreductases [10]. The pulmonary retinoid metabolism is important for maintaining respiratory epithelium integrity and supporting lung development and repair processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

All-trans-retinoic acid is a yellow to light-orange crystalline powder. (NTP, 1992)
Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)
Solid

Color/Form

Yellow to light-orange crystalline powder
Crystals from ethanol

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

300.208930132 g/mol

Monoisotopic Mass

300.208930132 g/mol

Heavy Atom Count

22

LogP

6.3
6.3 (LogP)
log Kow = 6.30
6.30

Odor

Floral odor (powder form)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

354 to 360 °F (NTP, 1992)
372 to 374 °F (NTP, 1992)
178-184
180-182 °C
181 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5688UTC01R

Related CAS

13497-05-7 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (97.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

all-trans-Retinoic acid, also known as tretinoin, is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Oral tretinoin is indicated for induction of remission in adults and pediatric patients one year of age and older with acute promyelocytic leukemia (APL), characterized by the presence of t(15;17) translocation or presence of PML/RARα gene expression and who are refractory to or who have relapsed from anthracycline chemotherapy or for whom anthracycline-based chemotherapy is contraindicated. Topical tretinoin is also indicated alone or in combination with [benzoyl peroxide] or [clindamycin] for the treatment of acne vulgaris. It is also used in prescription and over-the-counter for treating various skin conditions such as melasma, hyperpigmentation, and photoaging alone or in combination with other drugs.

Livertox Summary

Isotretinoin is a vitamin A derivative used in the treatment of severe acne and some forms of skin, head and neck cancer. Isotretinoin, like many retinoids, can lead to increase in serum aminotransferase levels, but, unlike acitretin and etretinate, isotretinoin has not been clearly implicated in cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Dermatologic Agents (Isotretinoin)

Therapeutic Uses

Antineoplastic Agents Keratolytic Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. trans-Retinoic acid is included in the database.
Tretinoin gel and cream are indicated for topical application in the treatment of acne vulgaris. The safety and efficacy of the long-term use of this product in the treatment of other disorders have not been established. /Included in US product labeling; Tretinoin, topical/
Tretinoin is used topically as a 0.05 or 0.1% cream for palliative therapy to improve dermatologic changes (e.g., fine wrinkling, mottled hyperpigmentation, roughness) associated with photodamage. /NOT included in US product labeling; Tretinoin, topical/
For more Therapeutic Uses (Complete) data for all-trans-Retinoic acid (9 total), please visit the HSDB record page.

Pharmacology

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol). Retinoids such as tretinoin are important regulators of cell reproduction, proliferation, and differentiation and are used to treat acne and photodamaged skin and to manage keratinization disorders such as ichthyosis and keratosis follicularis. Tretinoin also represents the class of anticancer drugs called differentiating agents and is used in the treatment of acute promyelocytic leukemia (APL).
Tretinoin is a naturally-occurring acid of retinol. Tretinoin binds to and activates retinoic acid receptors (RARs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, and inhibition of tumorigenesis. This agent also inhibits telomerase, resulting in telomere shortening and eventual apoptosis of some tumor cell types. The oral form of tretinoin has teratogenic and embryotoxic properties.

MeSH Pharmacological Classification

Keratolytic Agents

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AD - Retinoids for topical use in acne
D10AD01 - Tretinoin
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX14 - Tretinoin

Mechanism of Action

The exact mechanism of action of tretinoin in skin conditions and acute promyelocytic leukemia (APL) has not been fully elucidated; however, several proposed mechanisms exist. Tretinoin is believed to exert its pharmacological actions by binding to and activating two types of nuclear receptors - retinoic acid receptors (RARs) alpha, beta, and gamma and retinoid X receptors (RXRs). In the human skin, RARs (especially RAR-alpha) form heterodimers with RXR to act as inducible transcription regulators of genes involved in cell differentiation by binding to retinoic acid response elements. Tretinoin binds to RXRs to promote epidermal proliferation. It also blocks the actions of inflammatory mediators, enhancing procollagen production and collagen type I and III formations. Some animal and human studies suggest that tretinoin induces the expression of transforming growth factor beta (TGF-β), which stimulates the transcription of several types of collagen messenger RNA. Collagen formation curtails further solar UV-induced skin damage and aging processes. Acne is associated with abnormal follicular formation from excessive keratinization of epithelial cells. Tretinoin promotes cornified cell detachment and enhances keratinocyte shedding. It also stimulates mitotic activity and loosely-adherent corneocyte turnover to expel comedo contents, reducing microcomedo precursor lesions of acne vulgaris. Tretinoin may reduce epidermal melanin and pigmentation by increasing keratinocyte turnover and reducing tyrosinase activity. RAR-alpha and -beta have also been implicated in APL. APL is characterized by a t(15;17) chromosomal translocation, which fuses the promyelocytic myeloid leukemia (PML) gene with the RAR-alpha gene. The resulting PML-RAR-alpha fusion protein plays a role in the pathogenesis of APL by aberrating promyelocyte differentiation. The PML-RAR-alpha fusion protein is found to be predominant in leukemic cells, exerting a dominant negative effect on RAR, RXR and PML function. Tretinoin induces terminal differentiation in hemopoietic precursor cell lines and APL cells. Tretinoin is believed to promote caspase-mediated cleavage and proteasome-dependent degradation to cause apoptosis and degradation of the PML-RAR-alpha fusion protein. It may also convert the fusion protein from a transcription repressor to an activator.
Although the precise mechanism(s) of action of tretinoin has not been fully elucidated, it is known that the drug is not a cytolytic agent. Tretinoin induces cellular differentiation and decreases the proliferation of acute promyelocytic leukemia (APL) cells. The PML/RAR-a fusion protein resulting from the chromosomal translocation appears to block myeloid differentiation at the promyelocyte stage, possibly by complexing and inactivating wild-type PML or by inhibiting the normal retinoic acid signaling pathway. In patients with APL who achieve a complete remission with tretinoin therapy, the drug causes an initial maturation of the primitive promyelocytes derived from the cellular leukemic clone followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells. Observations supporting cellular differentiation effects as a mechanism of tretinoin include the absence of bone marrow hypoplasia during induction, the appearance of immunophenotypically unique "intermediate cells" expressing both mature and immature cell surface antigens, and the presence of both Auer rods and the translocation in morphologically mature granulocytes until a late stage of induction. The mechanism by which the population of malignant cells is eliminated is not fully understood but appears to involve apoptosis (programmed cell death). Following induction therapy, the PML/RAR-a fusion protein can be detected in the majority of patients, suggesting that tretinoin alone does not eradicate the leukemic clone.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
PML-RARA [HSA:5371 5914] [KO:K10054 K08527]

Vapor Pressure

1.02X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4759-48-2
302-79-4
97950-17-9

Absorption Distribution and Excretion

Tretinoin applied topically is expected to remain on the stratum corneum and undergo minimal systemic absorption. In one study, the topical application of radiolabelled tretinoin for 28 days was associated with a total percutaneous absorption of 2%. The extent of absorption was examined after a once-daily application of 1.9 g of the combination product with [benzoyl peroxide] for 14 days. On Day 14, at steady-state, the mean Cmax was 0.15-0.19 ng/mL for tretinoin, 0.27-0.34 ng/mL for the metabolite 4-keto 13-cis retinoic acid, and 0.13-0.28 ng/mL for 13-cis retinoic acid, respectively. The Cmax varied across different age groups (children, adolescents, and adults). The corresponding ranges for the mean AUC0-24 were 0.63-2.06, 2.39-2.89, and 0.96-1.99 ng\*h/mL. Following oral administration, the absolute bioavailability of tretinoin was approximately 50%. While the effect of food on tretinoin is unclear, food increases the oral absorption of retinoids, as a class. When the oral dose of 22.5 mg/m2 tretinoin was administered twice daily, the mean ± SD Cmax was 394 ± 89 ng/mL after the first dose and 138 ± 139 ng/mL after one week of continuous treatment. The area under the curve (AUC) was 537 ± 191 ng·h/mL after the first dose and 249 ± 185 ng·h/mL after one week of continuous treatment. The Tmax was between one and two hours.
Tretinoin metabolites are excreted in bile and urine. Following administration of radiolabeled tretinoin at doses of 2.75 mg and 50 mg - which are 0.53 to 9.6 times the approved recommended dosage based on 1.7 m2, respectively - approximately 63% of the radioactivity was recovered in the urine within 72 hours, and 31% appeared in the feces within six days.
Tretinoin is rapidly and extensively distributed to tissues following oral administration but does not cross the blood-brain barrier. The apparent volume of distribution (Vd) of intravenous tretinoin is dose-dependent and significantly greater at low doses. The Vd was 0.52 ± 0.12 L/kg after 0.0125 mg/kg and 0.21 ± 0.05 L/kg after 0.25 mg/kg.
No information is available.
/MILK/ It is not known whether topically applied tretinoin is excreted in human milk.
Studies with radiolabeled drug have demonstrated that after the oral administration of 2.75 and 50 mg doses of tretinoin, greater than 90% of the radioactivity was recovered in the urine and feces. Based upon data from 3 subjects, approximately 63% of radioactivity was recovered in the urine within 72 hours and 31% appeared in the feces within 6 days.
A single 45 mg/sq m (approximately 80 mg) oral dose to APL /acute promyelocytic leukemia/ patients resulted in a mean +/- SD peak tretinoin concentration of 347 +/- 266 ng/mL. Time to reach peak concentration was between 1 and 2 hours.
The apparent volume of distribution of tretinoin has not been determined. Tretinoin is greater than 95% bound in plasma, predominately to albumin. Plasma protein binding remains constant over the concentration range of 10 to 500 ng/mL.
For more Absorption, Distribution and Excretion (Complete) data for all-trans-Retinoic acid (12 total), please visit the HSDB record page.

Metabolism Metabolites

Tretinoin is rapidly metabolized to form various oxidized and conjugated metabolites. It forms several metabolites stereoisomerization derivatives (9-_cis_-retinoic acid or [alitretinoin] and 13-_cis_-retinoic acid or [isotretinoin]), oxidation derivatives (4-hydroxy-retinoic acid, 4-oxo-retinoic acid, 18-hydroxy-retinoic acid, 5,6-epoxy-retinoic acid, 3,4-didehydro-retinoic acid and retinotaurine), stereoisomerization and oxidation derivatives (13-_cis_-4-oxo-retinoic acid), glucuronidation derivatives (retinoyl beta-glucuronide, 13-_cis_-retinoyl beta-glucuronide, 4-oxo-retinoyl beta-glucuronide, 5,6-epoxyretinoyl beta-glucuronide and 13-_cis_-4-oxo-retinoyl beta-glucuronide), nonpolar metabolites of retinoic acid, and retinoic acid esters. Tretinoin is metabolized by several CYP enzymes, including CYP3A4, CYP2C8, and CYP2E. It also undergoes glucuronidation by UGT2B7. The metabolites 4-oxo retinoic acid and 4-oxo _trans_ retinoic acid glucuronide have one-third of the pharmacological activity of the parent compound. When the plasma concentrations decreased to one-third of their day-one concentrations after one week of continuous therapy, tretinoin induced its own metabolism.
Evidence suggests that tretinoin induces its own metabolism. In patients with APL receiving 45 mg/sq m tretinoin daily, urinary excretion of 4-oxo trans retinoic acid glucuronide increased approximately tenfold over the course of 2-6 weeks of continuous therapy, suggesting that increased metabolism of tretinoin may be the primary mechanism leading to the decreased plasma drug concentrations observed during continued administration. Possible mechanisms for the increased clearance of tretinoin with continuous daily dosing of the drug include induction of CYP enzymes or oxidative cofactors and increased expression of cellular retinoic acid binding proteins. Increasing the dosage of tretinoin to compensate for the apparent autoinduction has not been shown to increase therapeutic response. Reduced plasma retinoid concentrations have been associated with relapse and clinical resistance, and some investigators suggest that the clinical failure of tretinoin may be related to a lack of sustained effective concentrations of the drug during prolonged treatment.
Tretinoin metabolites have been identified in plasma and urine. Cytochrome P450 enzymes have been implicated in the oxidative metabolism of tretinoin. Metabolites include 13- cis retinoic acid, 4-oxo trans retinoic acid, 4-oxo cis retinoic acid, and 4-oxo trans retinoic acid glucuronide. In APL /acute promyelocytic leukemia/ patients, daily administration of a 45 mg/SQ m dose of tretinoin resulted in an approximately tenfold increase in the urinary excretion of 4-oxo trans retinoic acid glucuronide after 2 to 6 weeks of continuous dosing, when compared to baseline values.
Ethanol fed rats showed enhanced microsomal retinoic acid metabolism (50%) accompanied by increased microsomal cytochrome P450 content (34%). The increased hepatic microsomal cytochrome P450 dependent metabolism of retinoic acid after chronic ethanol consumption may contribute to the accelerated catabolism of retinoic acid in vivo.
Following ip administration of high doses of 15-(14)C- and 10,11-(3)H-labeled retinoic acid to rats, 3 major metabolites were isolated from feces in microgram amounts by column, thin-layer and high-pressure liquid chromatography. Mass spectrometry provided identification as all-trans-4-oxoretinoic acid, all-trans-5'-hydroxy-retinoic acid and 7-trans-9-cis-11-trans-13-trans-5'-hydroxyretinoic acid.
For more Metabolism/Metabolites (Complete) data for all-trans-Retinoic acid (8 total), please visit the HSDB record page.
Tretinoin has known human metabolites that include All-trans-retinoyl glucuronide, 18-Hydroxyretinoic acid, 5,6-Epoxy-retinoic acid, and 4-Hydroxyretinoic acid.
Tretinoin is a known human metabolite of retinal.
Hepatic Half Life: 0.5-2 hours

Wikipedia

Tretinoin
Astaxanthin
Retinoic_acid

Drug Warnings

/BOXED WARNING/ Experienced Physician and Institution. Patients with acute promyelocytic leukemia (APL) are at high risk in general and can have severe adverse reactions to tretinoin capsules. Tretinoin capsules should therefore be administered only to patients with APL under the strict supervision of a physician who is experienced in the management of patients with acute leukemia and in a facility with laboratory and supportive services sufficient to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity, including respiratory compromise. Use of tretinoin capsules requires that the physician concludes that the possible benefit to the patient outweighs the following known adverse effects of the therapy. /Tretinoin, systemic/
/BOXED WARNING/ Retinoic Acid-APL Syndrome. About 25% of patients with APL treated with tretinoin capsules have experienced a syndrome called the retinoic acid-APL (RA-APL) syndrome characterized by fever, dyspnea, acute respiratory distress, weight gain, radiographic pulmonary infiltrates, pleural and pericardial effusions, edema, and hepatic, renal, and multi-organ failure. This syndrome has occasionally been accompanied by impaired myocardial contractility and episodic hypotension. It has been observed with or without concomitant leukocytosis. Endotracheal intubation and mechanical ventilation have been required in some cases due to progressive hypoxemia, and several patients have expired with multi-organ failure. The syndrome generally occurs during the first month of treatment, with some cases reported following the first dose of tretinoin capsules. The management of the syndrome has not been defined rigorously, but high-dose steroids given at the first suspicion of the RA-APL syndrome appear to reduce morbidity and mortality. At the first signs suggestive of the syndrome (unexplained fever, dyspnea and/or weight gain, abnormal chest auscultatory findings or radiographic abnormalities), high-dose steroids (dexamethasone 10 mg intravenously administered every 12 hours for 3 days or until the resolution of symptoms) should be immediately initiated, irrespective of the leukocyte count. The majority of patients do not require termination of tretinoin capsules therapy during treatment of the RA-APL syndrome. However, in cases of moderate and severe RA-APL syndrome, temporary interruption of tretinoin capsules therapy should be considered. /Tretinoin, systemic/
/BOXED WARNING/ During tretinoin capsules treatment about 40% of patients will develop rapidly evolving leukocytosis. Patients who present with high WBC at diagnosis (>5x10 9/L) have an increased risk of a further rapid increase in WBC counts. Rapidly evolving leukocytosis is associated with a higher risk of life-threatening complications. If signs and symptoms of the RA-APL syndrome are present together with leukocytosis, treatment with high-dose steroids should be initiated immediately. Some investigators routinely add chemotherapy to tretinoin capsules treatment in the case of patients presenting with a WBC count of >5x10 9/L or in the case of a rapid increase in WBC count for patients leukopenic at start of treatment, and have reported a lower incidence of the RA-APL syndrome. Consideration could be given to adding full-dose chemotherapy (including an anthracycline if not contraindicated) to the tretinoin capsules therapy on day 1 or 2 for patients presenting with a WBC count of >5x10 9/L, or immediately, for patients presenting with a WBC count of <5x10 9/L, if the WBC count reaches >/= 6x10(9)/L by day 5, or >/= 10x10(9)/L by day 10, or >/=15x10(9)/L by day 28. /Tretinoin, systemic/
/BOXED WARNING/ Teratogenic Effects. Pregnancy Category D. There is a high risk that a severely deformed infant will result if tretinoin capsules are administered during pregnancy. If, nonetheless, it is determined that tretinoin capsules represent the best available treatment for a pregnant woman or a woman of childbearing potential, it must be assured that the patient has received full information and warnings of the risk to the fetus if she were to be pregnant and of the risk of possible contraception failure and has been instructed in the need to use two reliable forms of contraception simultaneously during therapy and for 1 month following discontinuation of therapy, and has acknowledged her understanding of the need for using dual contraception, unless abstinence is the chosen method. Within 1 week prior to the institution of tretinoin capsules therapy, the patient should have blood or urine collected for a serum or urine pregnancy test with a sensitivity of at least 50 mIU/mL. When possible, tretinoin capsules therapy should be delayed until a negative result from this test is obtained. When a delay is not possible, the patient should be placed on two reliable forms of contraception. Pregnancy testing and contraception counseling should be repeated monthly throughout the period of tretinoin capsules treatment. /Tretinoin, systemic/
For more Drug Warnings (Complete) data for all-trans-Retinoic acid (44 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of tretinoin following initial dosing is 0.5 to 2 hours in patients with APL.
In patients with APL /acute promyelocytic leukemia/ receiving tretinoin orally, a terminal elimination half-life of 0.5-2 hours has been reported following initial dosing.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

By oxidation of vitamin A aldehyde which may be obtained by oxidation of vitamin A.
R. Marbet, German patent 2061507; United States of America patent 3746730 (1971, 1973 both to Hoffmann-La Roche).

General Manufacturing Information

Retinoic acid: ACTIVE

Analytic Laboratory Methods

Determination of all-trans- and 13-cis-retinoic acids by two-phase, two-dimensional thin-layer chromatography in creams and by high-performance thin-layer chromatography in gel formulations.
Determination using LC; ... flow rate is 1.0 mL/min.
Ultraviolet absorption using volumetric method; and HPLC method for the analysis of folic acid.

Clinical Laboratory Methods

A rapid, specific, and sensitive reversed-phase high-performance liquid chromatographic (HPLC) assay for the quantitative determination of all-trans-retinoic acid (I) or 13-cis-retinoic acid (II) in rat serum without extraction of lyophilization is described. Chromatographic separation from retinol, serum components, and retinol acetate standard was achieved on octadecylsilane-coated particles with acetonitrile-1% ammonium acetate as th eluent. Serum samples (100 microliter) containing as little as 10 ng of retinoid were analyzed. Serum level profiles of rats dosed with the retinoids demonstrated the utility of the assay and indicated elimination half-lives of 0.58 and 0.92 hr for I and II, respectively.

Storage Conditions

Tretinoin Gel, USP: store below 30 °C (86 dg F). Tretinoin Cream, USP: store below 27 °C (80 °F).
Capsules: Store at 20 deg to 25 °C (68 deg to 77 °F).
Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C. Storage class (TRGS 510): Non Combustible Solids.

Interactions

Mouse mammary gland organ culture technique was utilized to determine the effects of retinoids, including trans-retinoic acid, on the prolactin-induced structural differentiation of the mammary gland. Thoracic glands from BALB/C mice pretreated with steroids differentiate in 6 days into alveolar structures in presence of insulin and prolactin. Trans-retinoic acid inhibited prolactin-induced structural changes in the glands.
To determine whether 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid would enhance or antagonize the teratogenic effects of the other compound, C57BL/6N dams were treated orally on gestation days 10 or 12 with 10 ml corn oil/kg containing 2,3,7,8-tetrachlorodibenzo-p-dioxin (0-18 ug/kg), retinoic acid (0-200 mg/kg), or combinations of the two chemicals. Dams were killed on gestation day 18 and toxicity and teratogenicity assessed. Coadministration of 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid had no effect on maternal or fetal toxicity beyond what would be expected by either compound alone. Cleft palate was induced by retinoic acid at lower doses on gestation day 10 than on gestation day 12, but by 2,3,7,8-tetrachlorodibenzo-p-dioxin at lower doses on gestation day 12 than on gestation day 10. Sensitivity to 2,3,7,8-tetrachlorodibenzo-p-dioxin induced hydronephrosis was similar on both gestation days 10 and 12. The limb bud defects were only observed when retinoic acid was administered on gestation day 10, not when given on gestation day 12. No other soft tissue or skeletal malformations were related to administration of 2,3,7,8-tetrachlorodibenzo-p-dioxin or retinoic acid. No effect of 2,3,7,8-tetrachlorodibenzo-p-dioxin was observed on the incidence or severity of limb bud defects induced by retinoic acid, nor did retinoic acid influence the incidence or severity of hydronephrosis induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. However, the incidence of cleft palate was dramatically enhanced by coadministration of the xenobiotic and vitamin. On both gestation day 10 and 12, the dose-response curves for cleft palate induction were parallel, suggesting some similarities in mechanism between the two compounds. However, combination treatment resulted in a synergistic response that varied with the stage of development and was tissue specific.
Risk of pseudotumor cerebri (intracranial hypertension) is increased in patients receiving tretinoin. Concomitant use of other agents known to cause pseudotumor cerebri or intracranial hypertension, such as tetracyclines, may increase the risk of this condition in patients receiving tretinoin.
Concurrent use of hydroxyurea, which is cytotoxic to cells in S phase, and tretinoin, which induces cells to enter the S phase, may cause a synergistic effect leading to massive cell lysis. Bone marrow necrosis, sometimes fatal, has been reported in patients receiving hydroxyurea during tretinoin therapy. Although some clinicians have administered hydroxyurea in conjunction with tretinoin therapy to reduce leukocytosis, the safety and efficacy of this practice have not been established, and caution is recommended in the use of hydroxyurea in patients receiving tretinoin.
For more Interactions (Complete) data for all-trans-Retinoic acid (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Huang ME, Ye YC, Chen SR, Chai JR, Lu JX, Zhoa L, Gu LJ, Wang ZY: Use of all-trans retinoic acid in the treatment of acute promyelocytic leukemia. Blood. 1988 Aug;72(2):567-72. [PMID:3165295]
Castaigne S, Chomienne C, Daniel MT, Ballerini P, Berger R, Fenaux P, Degos L: All-trans retinoic acid as a differentiation therapy for acute promyelocytic leukemia. I. Clinical results. Blood. 1990 Nov 1;76(9):1704-9. [PMID:2224119]
Sanz MA: Treatment of acute promyelocytic leukemia. Hematology Am Soc Hematol Educ Program. 2006:147-55. [PMID:17124054]
Mao JT, Goldin JG, Dermand J, Ibrahim G, Brown MS, Emerick A, McNitt-Gray MF, Gjertson DW, Estrada F, Tashkin DP, Roth MD: A pilot study of all-trans-retinoic acid for the treatment of human emphysema. Am J Respir Crit Care Med. 2002 Mar 1;165(5):718-23. [PMID:11874821]
Roth MD, Connett JE, D'Armiento JM, Foronjy RF, Friedman PJ, Goldin JG, Louis TA, Mao JT, Muindi JR, O'Connor GT, Ramsdell JW, Ries AL, Scharf SM, Schluger NW, Sciurba FC, Skeans MA, Walter RE, Wendt CH, Wise RA: Feasibility of retinoids for the treatment of emphysema study. Chest. 2006 Nov;130(5):1334-45. [PMID:17099008]
FDA Approved Drug Products: TWYNEO (tretinoin and benzoyl peroxide) topical cream
Chen et al. A small molecule that directs differentiation of human ESCs into the pancreatic lineage Nature Chemical Biology, doi: 10.1038/nchembio.154, published online 15 March 2009 http://www.nature.com/naturechemicalbiology

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